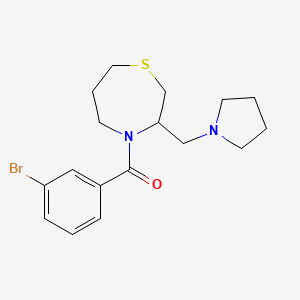

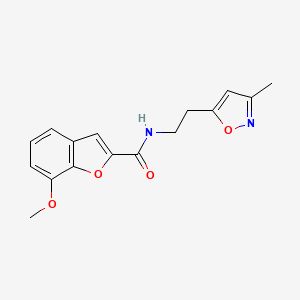

![molecular formula C11H7ClF6N4O2S B2686664 N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide CAS No. 2061269-70-1](/img/structure/B2686664.png)

N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

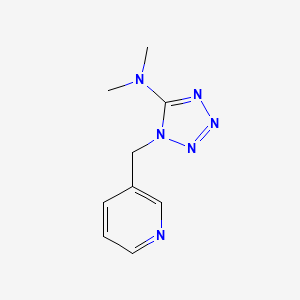

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs . The compound also contains a trifluoromethyl group, which is often used in pharmaceuticals and agrochemicals due to its ability to improve chemical stability and lipophilicity .

Molecular Structure Analysis

The compound’s molecular structure includes a pyrazole ring and a pyridine ring, both of which are aromatic and contribute to the compound’s stability. The trifluoromethyl groups attached to these rings can influence the compound’s electronic properties and potentially its reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the trifluoromethyl groups and the electron-deficient nitrogen atoms in the pyrazole and pyridine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the trifluoromethyl groups could increase the compound’s lipophilicity, potentially improving its ability to cross biological membranes .Aplicaciones Científicas De Investigación

- Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Some hydrazine-coupled pyrazole derivatives, including our compound, exhibit potent antileishmanial activity. Specifically, compound 13 demonstrated remarkable antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .

- Molecular Docking Study : A molecular simulation study justified compound 13’s efficacy by showing a favorable binding pattern in the LmPTR1 pocket, characterized by lower binding free energy .

- Compounds 14 and 15 from this family demonstrated significant inhibition against Plasmodium berghei, suggesting their potential as antimalarial agents .

- Trifluoromethylpyridines find applications as intermediates in the synthesis of various compounds. For instance, 2-chloro-5-(trifluoromethyl)pyridine serves as a key intermediate for fluazifop synthesis .

Antileishmanial Activity

Antimalarial Potential

Synthetic Intermediates

Mecanismo De Acción

Target of Action

N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide is a potent, highly selective, and cell-permeable inhibitor of the glucose transporter GLUT1 . GLUT1 is a primary target of this compound, playing a crucial role in glucose transport across the cell membrane .

Mode of Action

The compound N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide interacts with GLUT1 by binding to it and inhibiting its function . This interaction results in a decrease in glucose uptake by cells, as evidenced by its ability to inhibit glucose uptake by Hela-MaTu cells .

Biochemical Pathways

The inhibition of GLUT1 by N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide affects the glucose metabolism pathway . By blocking glucose uptake, it disrupts the glycolysis process, leading to downstream effects on cellular energy production and other metabolic processes dependent on glucose.

Pharmacokinetics

Its cell-permeable nature suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide’s action primarily involve the disruption of glucose uptake and metabolism . By inhibiting GLUT1, it reduces the availability of glucose within the cell, which can impact various cellular functions and potentially lead to cell death .

Direcciones Futuras

Future research could explore the compound’s potential biological activities, given the known activities of pyrazoles and trifluoromethylated compounds. This could involve in vitro and in vivo testing, as well as computational studies to predict the compound’s interactions with potential biological targets .

Propiedades

IUPAC Name |

N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyrazol-4-yl]-1,1,1-trifluoromethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF6N4O2S/c12-8-1-6(10(13,14)15)2-19-9(8)5-22-4-7(3-20-22)21-25(23,24)11(16,17)18/h1-4,21H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWZRGHVAAEHLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CN2C=C(C=N2)NS(=O)(=O)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

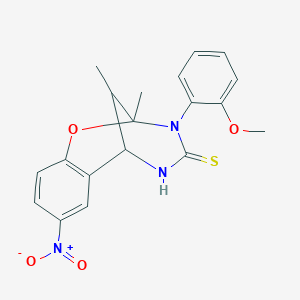

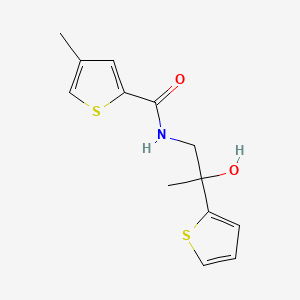

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2686587.png)

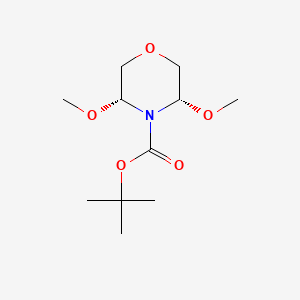

![7-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride](/img/structure/B2686597.png)

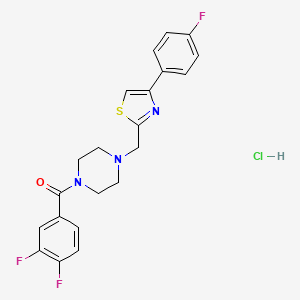

![4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2686599.png)

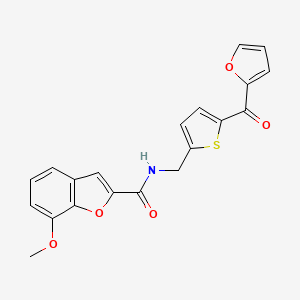

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2686600.png)

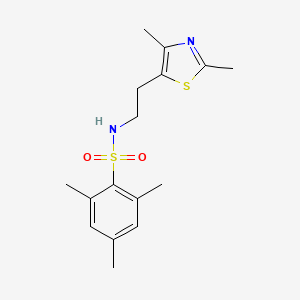

![N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide](/img/structure/B2686603.png)